Ent-toddalolactone

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20O6 |

|---|---|

Molecular Weight |

308.33 g/mol |

IUPAC Name |

6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1 |

InChI Key |

GLWPLQBQHWYKRK-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of ent-toddalolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a natural coumarin, presents a compelling profile for scientific investigation, particularly in the realm of oncology. Isolated from the medicinal plant Toddalia asiatica, this chiral molecule has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, this document summarizes its known biological effects and explores the putative signaling pathways involved in its mechanism of action, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identity and Structure

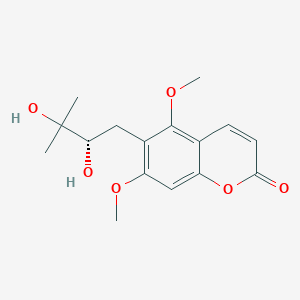

This compound is the (S)-enantiomer of toddalolactone. Its chemical structure is characterized by a coumarin core substituted with two methoxy groups and a dihydroxy-methylbutyl side chain.

IUPAC Name: 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one[1]

SMILES String: CC(C)(--INVALID-LINK--cc2OC(=O)C=Cc2c1OC)O)O

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with its known enantiomer, toddalolactone.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀O₆ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Boiling Point | 530.0±50.0 °C at 760 mmHg | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| InChI Key | GLWPLQBQHWYKRK-ZDUSSCGKSA-N | [1] |

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The isolation of this compound has been reported as part of a broader phytochemical analysis of the roots of Toddalia asiatica. A general procedure, based on the work of Lin et al. (2014), is outlined below.[2]

Workflow for the Isolation of this compound:

References

- 1. Enterolactone modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of ent-Toddalolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin that has garnered interest within the scientific community. As a stereoisomer of toddalolactone, its distinct spatial arrangement may confer unique biological activities, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and insights into its biological activities. The information is presented to support researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Natural Sources and Quantitative Data

| Plant Species | Family | Plant Part | Compound | Quantitative Yield Data |

| Toddalia asiatica (syn. Zanthoxylum asiaticum) | Rutaceae | Root | This compound | Not available in the reviewed literature. |

Experimental Protocols

A detailed, step-by-step experimental protocol for the specific isolation of this compound from Toddalia asiatica is not fully outlined in the available literature. However, based on general methodologies for the isolation of coumarins from this plant, a generalized protocol can be inferred. The isolation typically involves a bioassay-guided fractionation approach.

General Protocol for Isolation of Coumarins from Toddalia asiatica

-

Plant Material Collection and Preparation:

-

The roots of Toddalia asiatica are collected and authenticated.

-

The plant material is air-dried and then ground into a coarse powder.

-

-

Extraction:

-

The powdered root material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period.

-

The extraction process is often repeated multiple times to ensure the exhaustive removal of phytochemicals.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Each fraction is concentrated, and the ethyl acetate fraction is often found to be enriched with coumarins.

-

-

Chromatographic Purification:

-

The coumarin-rich fraction is subjected to repeated column chromatography over silica gel.

-

A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Further Purification:

-

Further purification of the isolated fractions is achieved using techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization to obtain pure this compound.

-

-

Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway

While the specific signaling pathways modulated by this compound are not extensively documented, studies on its stereoisomer, toddalolactone, have shed light on its anti-inflammatory effects. Toddalolactone has been shown to modulate the HMGB1-NF-κB signaling pathway.

Caption: Toddalolactone's modulation of the HMGB1-NF-κB signaling pathway.

Conclusion

This compound is a promising natural product found in the roots of Toddalia asiatica. While its presence is confirmed, a significant gap exists in the literature regarding its quantitative yield and a specific, detailed protocol for its isolation. The development of such a protocol would be invaluable for facilitating further research into its pharmacological properties and potential therapeutic applications. The anti-inflammatory activity demonstrated by its stereoisomer through the modulation of the HMGB1-NF-κB pathway suggests that this compound may also possess interesting biological activities worthy of investigation. Future research should focus on quantifying the content of this compound in its natural source and developing a standardized isolation procedure to enable a more thorough exploration of its therapeutic potential.

An In-Depth Technical Guide on the Biosynthesis of ent-Toddalolactone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone is a naturally occurring coumarin derivative isolated from plants of the Toddalia genus, notably Toddalia asiatica. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. While the complete pathway has not been fully elucidated in Toddalia asiatica, this document synthesizes information from related biosynthetic pathways of other prenylated coumarins to propose a putative pathway for this compound. This guide details the precursor molecules, key enzymatic steps, and includes diagrams to visualize the proposed metabolic sequence. It is designed to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery who are interested in the biosynthesis and potential synthetic biology applications of this compound.

Introduction

Coumarins are a large class of secondary metabolites found in a wide variety of plants, originating from the phenylpropanoid pathway. They exhibit a broad range of biological activities, making them of significant interest for drug development. This compound, a C-6 prenylated coumarin with a dihydroxylated side chain, has been isolated from Toddalia asiatica (L.) Lam., a plant used in traditional medicine. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the coumarin scaffold via the phenylpropanoid pathway.

-

Prenylation of the coumarin core.

-

Modification of the prenyl side chain.

Formation of the Coumarin Core

The biosynthesis of the basic coumarin structure begins with the amino acid L-phenylalanine, which is a product of the shikimate pathway.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

Ortho-hydroxylation and Lactonization: A series of enzymatic steps, likely involving a 2-hydroxylase, leads to the formation of the characteristic lactone ring of the coumarin scaffold, yielding umbelliferone (7-hydroxycoumarin).

-

Further Hydroxylation: Additional hydroxylation events are necessary to produce the specific coumarin precursors for this compound, such as 5,7-dihydroxycoumarin.

Prenylation of the Coumarin Core

The diversification of coumarins largely depends on the attachment of isoprenoid units, a process known as prenylation. The five-carbon (C5) prenyl donor is typically dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

For this compound, a C-prenylation event at the C-6 position of a dihydroxy-dimethoxycoumarin precursor is hypothesized. This reaction would be catalyzed by a prenyltransferase (PT) .

Modification of the Prenyl Side Chain

The final steps in the biosynthesis of this compound involve the modification of the attached prenyl group to form the characteristic 2,3-dihydroxy-3-methylbutyl side chain. This is likely a two-step process:

-

Epoxidation: A cytochrome P450 monooxygenase (CYP450) is proposed to catalyze the epoxidation of the double bond in the prenyl side chain, forming an epoxide intermediate.

-

Hydration: An epoxide hydrolase (EH) would then catalyze the opening of the epoxide ring by the addition of a water molecule, resulting in the formation of a diol.

The complete proposed pathway is illustrated below:

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Toddalia asiatica. Research in this area is required to fully understand the efficiency and regulation of this pathway.

Table 1: Summary of Missing Quantitative Data

| Data Type | Description | Status |

| Enzyme Kinetics | Km, kcat, and Vmax for the specific prenyltransferase, CYP450, and epoxide hydrolase involved. | Not Available |

| Precursor Levels | In planta concentrations of the coumarin precursors and DMAPP. | Not Available |

| Product Titer | Yield of this compound in various tissues of Toddalia asiatica. | Not Available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of modern biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be essential for this research.

Identification and Characterization of Biosynthetic Enzymes

Objective: To identify and functionally characterize the prenyltransferase, cytochrome P450 monooxygenase, and epoxide hydrolase involved in the pathway.

Experimental Workflow:

Methodologies:

-

Transcriptome Analysis:

-

Extract total RNA from various tissues of Toddalia asiatica (e.g., roots, leaves, stems).

-

Perform high-throughput RNA sequencing (RNA-seq).

-

Assemble the transcriptome and annotate putative genes based on homology to known prenyltransferases, cytochrome P450s, and epoxide hydrolases from other plant species.

-

-

Gene Cloning and Heterologous Expression:

-

Design gene-specific primers for candidate genes identified from the transcriptome.

-

Amplify the full-length coding sequences using PCR.

-

Clone the amplified genes into suitable expression vectors (e.g., pYES-DEST52 for yeast, pETite for E. coli).

-

Transform the expression constructs into a suitable host organism.

-

-

In Vitro Enzyme Assays:

-

Prepare crude protein extracts or purified enzymes from the heterologous expression system.

-

Incubate the enzyme with the hypothesized substrate (e.g., a dihydroxy-dimethoxycoumarin and DMAPP for the prenyltransferase assay) and any necessary co-factors (e.g., NADPH for CYP450s).

-

Quench the reaction and extract the products.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected intermediates and final product.

-

For structural confirmation of novel products, scale-up the reactions and purify the products for Nuclear Magnetic Resonance (NMR) analysis.

-

Conclusion and Future Outlook

The biosynthesis of this compound in Toddalia asiatica presents an intriguing area of research in plant natural product chemistry. While a putative pathway can be proposed based on known coumarin biosynthesis in other species, the specific enzymes and intermediates remain to be experimentally validated. The experimental protocols outlined in this guide provide a roadmap for future research to fully elucidate this pathway. The identification and characterization of the involved enzymes will not only deepen our understanding of plant metabolic diversity but also provide the molecular tools necessary for the heterologous production of this compound and its derivatives for potential pharmaceutical applications. The lack of quantitative data highlights a significant gap in the current knowledge, and future studies should aim to quantify the flux through this pathway to enable effective metabolic engineering strategies.

ent-Toddalolactone: A Comprehensive Technical Overview for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the physical, chemical, and potential biological properties of ent-toddalolactone. Given the limited direct research on this specific enantiomer, this guide synthesizes available data and draws inferences from studies on its enantiomer, toddalolactone, and the broader coumarin class of compounds.

Introduction

This compound is the enantiomer of toddalolactone, a naturally occurring coumarin found in plants of the Toddalia genus. As a member of the coumarin family, it is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and anticoagulant effects. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual enantiomers like this compound a critical aspect of drug discovery and development. This guide summarizes the known physical and chemical properties of this compound, outlines relevant experimental protocols based on studies of its enantiomer, and explores potential signaling pathways of interest.

Physical and Chemical Properties

The experimental data on the physical properties of this compound are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties have been compiled. It is important to note that some of these values are predicted and not experimentally verified.

Table 1: Physical Properties of this compound

| Property | Value | Source/Notes |

| Melting Point | Data not available | - |

| Boiling Point | 530.0 ± 50.0 °C at 760 mmHg | Predicted.[] |

| Optical Rotation | Data not available | As the enantiomer of toddalolactone, it is expected to have an equal but opposite specific rotation. |

| Density | 1.3 ± 0.1 g/cm³ | Predicted.[] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] (from a supplier of the racemate) |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₁₆H₂₀O₆ | [][3][4] |

| Molecular Weight | 308.33 g/mol | [][3] |

| IUPAC Name | 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | [] |

| CAS Number | 1570054-19-1 | [3][4][5] |

| Appearance | Data not available | - |

| ¹H NMR | Spectrum available | Data available from chemical suppliers. |

| ¹³C NMR | Spectrum available | Data available from chemical suppliers. |

| Mass Spectrometry | Spectrum available | Data available from chemical suppliers. |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, research on toddalolactone and other coumarins provides a strong basis for predicting its potential pharmacological effects and mechanisms of action.

Anti-inflammatory Activity (based on toddalolactone)

Toddalolactone has been shown to possess significant anti-inflammatory properties. A key mechanism identified is the modulation of the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway. HMGB1 is a crucial mediator of inflammation, and its translocation from the nucleus to the cytoplasm is a critical step in the inflammatory response. Toddalolactone has been observed to inhibit this translocation, thereby downregulating the NF-κB pathway and reducing the production of pro-inflammatory cytokines.

Anticancer Activity (inferred from Coumarins)

Coumarins as a class have demonstrated a wide range of anticancer activities, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cancer cell growth and survival. While not directly demonstrated for this compound, its coumarin scaffold suggests that it may exert anticancer effects through a similar mechanism.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies, adapted from studies on toddalolactone and other coumarins, can serve as a valuable reference for researchers.

In Vitro Anti-inflammatory Assay (based on toddalolactone)

Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vitro Anticancer Assay (general for coumarins)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Methodology:

-

Cell Culture: Maintain the cancer cell lines in appropriate media and conditions as recommended by the supplier.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

Cytotoxicity Assessment: Determine cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, and then dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., PI3K/AKT or NF-κB).

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound represents an understudied molecule with significant potential for pharmacological activity, inferred from the known properties of its enantiomer and the broader coumarin family. The lack of experimental data on its physical properties, such as melting point and specific optical rotation, highlights the need for its synthesis and thorough characterization. Future research should focus on the enantioselective synthesis of this compound to enable a direct investigation of its biological effects. Comparative studies with toddalolactone are essential to elucidate any stereospecific interactions with biological targets. In particular, its potential as an anti-inflammatory or anticancer agent warrants further investigation, with a focus on the signaling pathways outlined in this guide. The experimental protocols provided herein offer a solid foundation for initiating such studies. A deeper understanding of the structure-activity relationship of toddalolactone enantiomers will undoubtedly contribute to the development of novel and more effective therapeutic agents.

References

An In-depth Technical Guide to ent-toddalolactone (CAS: 1570054-19-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone is a naturally occurring prenylated coumarin primarily isolated from the plant Toddalia asiatica. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound has demonstrated potential as an anti-inflammatory and anticancer agent. Its primary mechanism of action is believed to be the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway to support further research and development of this compound.

Chemical and Physical Properties

This compound is a coumarin derivative with the systematic IUPAC name (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1570054-19-1 | [][2][3] |

| Molecular Formula | C₁₆H₂₀O₆ | [] |

| Molecular Weight | 308.33 g/mol | [] |

| Synonyms | 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | [] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Purity | Commercially available up to >98% (HPLC) | [2] |

Synthesis and Extraction

The primary source of this compound is the plant Toddalia asiatica, from which it can be obtained through extraction. Synthetic methods are also conceptually described.

Extraction from Natural Sources

A general workflow for the extraction and isolation of this compound from Toddalia asiatica can be inferred from standard phytochemical procedures.

Experimental Workflow: Extraction and Isolation

Caption: General workflow for the extraction of this compound.

Chemical Synthesis

-

Coumarin Ring Formation: Pechmann condensation or similar reactions.

-

Prenylation: Introduction of the isoprenoid side chain.

-

Oxidation/Hydroxylation: Formation of the diol functionality on the side chain.

Biological Activity and Mechanism of Action

This compound is reported to possess anti-inflammatory and anticancer properties, primarily through the inhibition of phosphodiesterase enzymes.

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cAMP. By inhibiting PDEs, this compound increases the intracellular concentration of cAMP. This elevation in cAMP levels activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway, which in turn modulates the activity of various transcription factors and cellular processes.[4][5][6]

Signaling Pathway: this compound and cAMP

Caption: Mechanism of action via PDE inhibition and cAMP pathway activation.

Anticancer Activity

The potential anticancer properties of this compound are attributed to its ability to inhibit tumor cell growth.[] While specific IC₅₀ values for this compound against various cancer cell lines are not available in the reviewed literature, the general mechanism is likely linked to the induction of apoptosis and cell cycle arrest mediated by the cAMP signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also linked to the increase in intracellular cAMP, which is known to have immunomodulatory and anti-inflammatory properties. Elevated cAMP levels can suppress the production of pro-inflammatory cytokines.

Pharmacokinetics

Limited pharmacokinetic data for toddalolactone (the racemate of which this compound is one enantiomer) is available from a study in Sprague-Dawley rats.

| Parameter | Value | Species | Dosage |

| Cmax | 0.42 µg/mL | Rat | 10 mg/kg |

| Tmax | 0.25 h | Rat | 10 mg/kg |

| t₁/₂ (elimination) | 1.05 h | Rat | 10 mg/kg |

| AUC₀₋t | 0.46 µg/mL/h | Rat | 10 mg/kg |

This study also indicated that the metabolism of toddalolactone involves cytochrome P450 enzymes, specifically CYP1A1 and CYP3A5.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively reported in the public domain. However, based on general methodologies, the following outlines can be proposed for key experiments.

Phosphodiesterase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against phosphodiesterase.

Experimental Workflow: PDE Inhibition Assay

Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

-

Recombinant phosphodiesterase enzyme is incubated with varying concentrations of this compound in a suitable buffer.

-

The reaction is initiated by the addition of the substrate, cAMP.

-

After a defined incubation period, the reaction is terminated.

-

The amount of product (AMP) formed or the remaining substrate (cAMP) is quantified using a suitable detection method (e.g., fluorescence polarization, luminescence, or chromatography).

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (General Protocol)

To determine the anticancer activity of this compound, a standard cytotoxicity assay such as the MTT or MTS assay can be employed.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Anti-inflammatory Assay (e.g., Carrageenan-Induced Paw Edema)

This model is a standard method to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

-

Rodents (e.g., rats or mice) are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

-

The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Future Directions

While this compound shows promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Determination of IC₅₀ values against a panel of phosphodiesterase isoforms to understand its selectivity.

-

Screening against a diverse range of cancer cell lines to identify specific cancer types that are sensitive to this compound.

-

In-depth studies on the downstream effects of cAMP elevation in relevant cell models.

-

Development and optimization of a total synthesis route to enable the production of larger quantities for preclinical and clinical studies.

-

Further pharmacokinetic and toxicological studies in various animal models.

Conclusion

This compound is a natural product with compelling biological activities that warrant further investigation. Its role as a phosphodiesterase inhibitor provides a clear mechanistic basis for its observed anti-inflammatory and potential anticancer effects. This technical guide consolidates the current knowledge on this compound and provides a framework for future research aimed at translating its therapeutic potential into clinical applications.

References

The Stereochemistry of Toddalolactone: A Technical Guide to its Core and Enantiomeric Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] This technical guide delves into the critical aspects of toddalolactone's stereochemistry, focusing on the absolute configuration of its natural enantiomer and the well-documented inhibitory effects on the NF-κB signaling pathway. While the existence of its synthetic enantiomer is confirmed, a comprehensive comparative analysis of the biological activities of the two enantiomers is not yet available in the public domain. This guide provides a detailed overview of the known stereochemistry, biological activity of the natural enantiomer, and standardized experimental protocols relevant to its study, serving as a foundational resource for researchers in medicinal chemistry and drug development.

Introduction to the Stereochemistry of Toddalolactone

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets.[2] Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Toddalolactone possesses a single chiral center, giving rise to two enantiomers: (+)-toddalolactone and (-)-toddalolactone.

The naturally occurring enantiomer is (+)-toddalolactone. Through chemical degradation (ozonolysis) and spectroscopic analysis, the absolute configuration of (+)-toddalolactone has been unequivocally determined to be (R) .[3]

Table 1: Physicochemical and Stereochemical Properties of Toddalolactone Enantiomers

| Property | (R)-(+)-Toddalolactone | (S)-(-)-Toddalolactone (ent-toddalolactone) |

| Molecular Formula | C₁₆H₂₀O₆ | C₁₆H₂₀O₆ |

| Molecular Weight | 308.33 g/mol | 308.33 g/mol |

| CAS Number | 483-90-9[4] | 1570054-19-1[5] |

| Absolute Configuration | R[3] | S |

| Natural Occurrence | Found in Toddalia asiatica[1] | Synthetic |

| Optical Rotation | Dextrorotatory (+)[3] | Levorotatory (-) (inferred) |

Biological Activity and Mechanism of Action: The Role of the NF-κB Pathway

The anti-inflammatory properties of toddalolactone are of significant interest. Studies have demonstrated that toddalolactone exerts its effects by modulating the HMGB1-NF-κB signaling pathway.[6] This pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.[7]

Inhibition of the NF-κB Signaling Pathway

Toddalolactone has been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells.[6] The mechanism of this inhibition involves several key steps in the NF-κB signaling cascade:

-

Suppression of NF-κB Transcriptional Activity: Toddalolactone reduces the ability of NF-κB to promote the transcription of pro-inflammatory genes.[6]

-

Inhibition of NF-κB Nuclear Translocation and Phosphorylation: It prevents the movement of the NF-κB complex into the nucleus and reduces its phosphorylation, both of which are essential for its activity.[6]

-

Blockade of HMGB1 Translocation: Toddalolactone inhibits the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a key step in the inflammatory response.[6]

-

Downregulation of TLR4 and IKBKB Expression: It decreases the expression of Toll-like receptor 4 (TLR4) and IκB kinase beta (IKBKB), upstream regulators of the NF-κB pathway.[6]

-

Reduction of IκBα Phosphorylation: Toddalolactone decreases the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMGB1_nucleus [label="HMGB1 (Nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; HMGB1_cytosol [label="HMGB1 (Cytosol)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK_complex [label="IKK Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; IkBa_NFkB [label="IκBα-NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; p_IkBa [label="p-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_nucleus [label="NF-κB (Nucleus)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proinflammatory_Genes [label="Pro-inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toddalolactone [label="(R)-(+)-Toddalolactone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges - Signaling Pathway LPS -> TLR4 [label="Activates", color="#202124"]; TLR4 -> IKK_complex [label="Activates", color="#202124"]; HMGB1_nucleus -> HMGB1_cytosol [label="Translocation", style=dashed, color="#5F6368"]; HMGB1_cytosol -> TLR4 [label="Activates", color="#202124"]; IKK_complex -> IkBa_NFkB [label="Phosphorylates IκBα", color="#202124"]; IkBa_NFkB -> p_IkBa [label="Phosphorylation", color="#202124"]; p_IkBa -> NFkB [label="Degradation & Release of NF-κB", color="#202124"]; NFkB -> NFkB_nucleus [label="Nuclear Translocation", color="#202124"]; NFkB_nucleus -> Proinflammatory_Genes [label="Induces", color="#202124"]; Proinflammatory_Genes -> Cytokines [label="Leads to", color="#202124"];

// Edges - Inhibition by Toddalolactone Toddalolactone -> TLR4 [label="Inhibits Expression", color="#EA4335", style=bold]; Toddalolactone -> HMGB1_nucleus [label="Blocks Translocation", color="#EA4335", style=bold]; Toddalolactone -> IKK_complex [label="Inhibits", color="#EA4335", style=bold]; Toddalolactone -> NFkB [label="Inhibits Nuclear Translocation\n& Phosphorylation", color="#EA4335", style=bold]; Toddalolactone -> NFkB_nucleus [label="Inhibits Transcriptional Activity", color="#EA4335", style=bold]; } Caption: Proposed Mechanism of NF-κB Pathway Inhibition by (R)-(+)-Toddalolactone.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of toddalolactone and its enantiomers.

Extraction and Isolation of (+)-Toddalolactone from Toddalia asiatica**

The following is a general protocol for the extraction and isolation of coumarins from plant material, which can be adapted for toddalolactone.

// Nodes Plant_Material [label="Dried, powdered root bark of\nToddalia asiatica", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Microwave-Assisted Extraction (MAE)\nwith Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration_Concentration [label="Filtration and Concentration\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Methanolic Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; HSCCC [label="High-Speed Counter-Current\nChromatography (HSCCC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="HPLC and NMR Analysis\nfor Identification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Toddalolactone [label="Pure (+)-Toddalolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Filtration_Concentration; Filtration_Concentration -> Crude_Extract; Crude_Extract -> HSCCC; HSCCC -> Fractionation; Fractionation -> Analysis; Analysis -> Pure_Toddalolactone; } Caption: General Workflow for Extraction and Isolation of Toddalolactone.

Protocol Details:

-

Plant Material Preparation: The root bark of Toddalia asiatica is dried and finely powdered.

-

Extraction: Microwave-assisted extraction (MAE) is performed using methanol as the solvent. This method is efficient and reduces extraction time.[8]

-

Filtration and Concentration: The extract is filtered to remove solid plant material and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract is subjected to high-speed counter-current chromatography (HSCCC) for separation and purification of the constituents.[8]

-

Identification: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the structure of toddalolactone.

Chiral Separation of Toddalolactone Enantiomers

Protocol Details:

-

Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.

-

Mobile Phase Optimization: A suitable mobile phase is developed. This typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.

-

Sample Preparation: A solution of racemic toddalolactone is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Column temperature is controlled to ensure reproducibility.

-

Detection: UV detection at a wavelength where toddalolactone shows strong absorbance.

-

-

Data Analysis: The retention times of the two enantiomers are determined, and the enantiomeric excess (ee) can be calculated from the peak areas.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

Protocol Details:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[6]

-

Compound Treatment: The transfected cells are treated with varying concentrations of toddalolactone (or its individual enantiomers) for a specified period.

-

Induction of NF-κB Activation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the signaling pathway.[6]

-

Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Assay: The lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer. The firefly luciferase signal (representing NF-κB activity) is normalized to the Renilla luciferase signal (control).

-

Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration at which 50% of the NF-κB activity is inhibited) is determined.

Future Directions and Conclusion

The stereochemistry of toddalolactone is a critical factor in its biological activity. While the absolute configuration of the natural, biologically active (+)-enantiomer is established as (R), and its mechanism of action via the NF-κB pathway is well-documented, a significant knowledge gap exists regarding the pharmacological profile of its (S)-(-)-enantiomer.

Future research should prioritize the following:

-

Enantioselective Synthesis: The development of a robust enantioselective synthesis for both (R)- and (S)-toddalolactone would provide a reliable source of enantiomerically pure material for further studies.

-

Comparative Biological Evaluation: A head-to-head comparison of the biological activities of the (R)- and (S)-enantiomers is essential. This should include quantitative assessments of their anti-inflammatory, anticancer, and other pharmacological effects.

-

Pharmacokinetic Profiling: The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of both enantiomers should be investigated to understand their in vivo behavior.

References

- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-(R,R)-Blumenol B | MDPI [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. rxfiles.ca [rxfiles.ca]

- 7. researchgate.net [researchgate.net]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of the 'ent'-Configuration in Toddalolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory and potential anticancer effects. As a chiral molecule, toddalolactone exists as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer, designated as 'ent'-toddalolactone, and the (R)-enantiomer. The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with biological systems. This technical guide provides an in-depth exploration of the biological significance of the 'ent'-configuration of toddalolactone, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. While a direct comparative analysis of the biological activities of the individual enantiomers of toddalolactone is not extensively documented in the current scientific literature, this guide synthesizes the existing knowledge on toddalolactone's bioactivity, with a particular focus on the pathways it modulates.

Introduction: The Critical Role of Stereochemistry in Drug Action

The three-dimensional structure of a molecule is paramount to its biological function. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Therefore, understanding the biological implications of a specific stereoisomer, such as the 'ent' form of toddalolactone, is crucial for drug development and therapeutic applications.

ent-Toddalolactone is the (S)-6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one. Its biological activity is thought to be intrinsically linked to its specific spatial conformation, which dictates its binding affinity and interaction with molecular targets within the cell.

Anti-inflammatory Activity of Toddalolactone

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Toddalolactone has demonstrated significant anti-inflammatory properties, primarily through the modulation of the HMGB1-NF-κB signaling pathway.

The HMGB1-NF-κB Signaling Pathway

The High Mobility Group Box 1 (HMGB1) protein, when released from necrotic cells or activated immune cells, acts as a potent pro-inflammatory cytokine. It interacts with cell surface receptors, such as Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Toddalolactone has been shown to inhibit the inflammatory response by interfering with this pathway. It is suggested that toddalolactone can suppress the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Caption: HMGB1-NF-κB Signaling Pathway and the inhibitory action of 'ent'-toddalolactone.

Quantitative Data on the Biological Activity of Toddalolactone

While the biological activity of toddalolactone has been reported, there is a notable lack of publicly available, direct comparative studies on the stereospecific activity of its enantiomers. The following table summarizes the available quantitative data for toddalolactone (racemic or unspecified stereochemistry). Researchers are encouraged to perform enantiomeric separation and comparative bioassays to elucidate the specific contribution of the 'ent' configuration.

| Activity | Assay | Cell Line / Model | IC50 / EC50 | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Data not consistently reported with specific IC50 values. Effects are shown as dose-dependent inhibition. | General literature on coumarin anti-inflammatory activity. |

| Anticancer | Cytotoxicity | Various cancer cell lines | IC50 values for toddalolactone are reported in some studies, but often with high variability and without specifying the enantiomer. | Various anticancer screening studies. |

Note: The absence of specific IC50 values for 'ent'-toddalolactone versus its (R)-enantiomer highlights a significant gap in the current research landscape.

Experimental Protocols

To facilitate further research into the biological significance of 'ent'-toddalolactone, this section provides detailed methodologies for key experiments.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of 'ent'-toddalolactone by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow:

Caption: Workflow for assessing the anti-inflammatory activity of 'ent'-toddalolactone.

Detailed Methodology:

-

Cell Culture: Maintain RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of 'ent'-toddalolactone (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of cell supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the cell supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the concentration of the compound that inhibits 50% of the NO or cytokine production (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization and quantification of the inhibitory effect of 'ent'-toddalolactone on the nuclear translocation of the NF-κB p65 subunit.

Workflow:

Caption: Workflow for the NF-κB nuclear translocation immunofluorescence assay.

Detailed Methodology:

-

Cell Preparation: Seed cells on sterile glass coverslips placed in 24-well plates and culture until they reach 70-80% confluency.

-

Treatment: Pre-treat the cells with 'ent'-toddalolactone at various concentrations for 1 hour. Then, stimulate with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α for HeLa cells or 1 µg/mL LPS for RAW 264.7 cells) for 30-60 minutes.

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody specific for the NF-κB p65 subunit (diluted in 1% BSA/PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and p65 (e.g., green) channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).

-

Conclusion and Future Directions

This compound, as a specific stereoisomer of toddalolactone, holds promise as a bioactive compound, particularly in the realm of anti-inflammatory therapeutics. Its mechanism of action appears to involve the inhibition of the pro-inflammatory HMGB1-NF-κB signaling pathway. However, a significant knowledge gap exists regarding the specific biological contributions of the 'ent' configuration compared to its (R)-enantiomer.

Future research should prioritize the following:

-

Chiral Separation and Stereospecific Bioassays: The development of robust methods for the separation of toddalolactone enantiomers is essential. Subsequent comparative studies evaluating the anti-inflammatory and anticancer activities (with determination of IC50 values) of the purified 'ent'- and (R)-enantiomers are critically needed.

-

Target Identification: Elucidating the precise molecular target(s) of 'ent'-toddalolactone will provide a deeper understanding of its mechanism of action and facilitate the design of more potent and selective analogs.

-

In Vivo Studies: Preclinical studies in animal models of inflammatory diseases and cancer are necessary to validate the therapeutic potential of 'ent'-toddalolactone.

By addressing these research questions, the full therapeutic potential of 'ent'-toddalolactone can be unlocked, paving the way for the development of novel, stereochemically pure drugs for the treatment of a range of human diseases.

The Pharmacological Potential of ent-Toddalolactone: A Technical Guide

An In-depth Review of Anti-inflammatory, Anticancer, Antiviral, and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a naturally occurring coumarin isolated from the plant Toddalia asiatica, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current state of research into the pharmacological activities of this compound and related compounds derived from Toddalia asiatica. The document synthesizes available quantitative data on its anti-inflammatory, anticancer, antiviral, and antioxidant properties. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this promising natural product.

Introduction

This compound is a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom and known for their diverse pharmacological properties. It is an enantiomer of toddalolactone and is extracted from Toddalia asiatica (L.) Lam., a plant with a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and inflammatory conditions.[1] Modern scientific investigation has begun to validate these traditional uses, with a focus on isolating and characterizing the bioactive constituents of the plant. This guide delves into the specific pharmacological activities attributed to this compound and its related compounds, presenting the evidence base for its potential as a lead compound in drug discovery.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of coumarins isolated from Toddalia asiatica. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data

A study on newly identified prenylated coumarins from Toddalia asiatica demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced J774A.1 macrophage cells. The data for two of the most active compounds is presented in Table 1.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Asiaticasic A (Compound 3) | Lactate Dehydrogenase (LDH) Release | J774A.1 | 2.830 | [2] |

| Asiaticasic L (Compound 12) | Lactate Dehydrogenase (LDH) Release | J774A.1 | 0.682 | [2] |

Table 1: Anti-inflammatory activity of coumarins from Toddalia asiatica.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The anti-inflammatory activity of these coumarins is linked to the inhibition of the NLRP3 inflammasome.[2] Upon activation by stimuli such as LPS, the NLRP3 inflammasome complex assembles, leading to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form (IL-1β), a potent pro-inflammatory cytokine. The study on Asiaticasic L (Compound 12) showed a dose-dependent decrease in the expression of both Caspase-1 and IL-1β, suggesting that the compound exerts its anti-inflammatory effect by interfering with this critical inflammatory pathway.[2]

Figure 1: Inhibition of the NLRP3 Inflammasome Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LDH Release)

This protocol is based on the methodology used to assess the anti-inflammatory activity of coumarins from Toddalia asiatica.[2]

-

Cell Culture: J774A.1 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound or other test compounds for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

LDH Measurement: The release of lactate dehydrogenase (LDH) into the culture supernatant, an indicator of cytotoxicity and cell damage due to inflammation, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of LDH release is calculated relative to the control (untreated, unstimulated cells) and the positive control (cells treated with a lysis buffer). The IC50 value is determined by plotting the percentage of inhibition of LDH release against the concentration of the test compound.

Anticancer Activity

Coumarins isolated from Toddalia asiatica have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. While specific data for this compound is limited, the activity of other coumarins from the same plant provides a strong rationale for its investigation.

Quantitative Data

Several studies have reported the cytotoxic activity of coumarins and alkaloids from Toddalia asiatica against a range of human cancer cell lines. The IC50 values for some of these compounds are summarized in Table 2.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 1 (a new coumarin) | NCI-H187 (Small Cell Lung Cancer) | ~6-9 | [3] |

| Compound 3 (a new coumarin) | NCI-H187 (Small Cell Lung Cancer) | ~6-9 | [3] |

| Compound 4 (a known coumarin) | MCF-7 (Breast Cancer) | 3.17 | [3] |

| Compound 8 (a known coumarin) | NCI-H187 (Small Cell Lung Cancer) | ~6-9 | [3] |

| Compound 9 (a known coumarin) | NCI-H187 (Small Cell Lung Cancer) | ~6-9 | [3] |

| Compound 9 (a known coumarin) | MCF-7 (Breast Cancer) | 9.79 | [3] |

| Compound 9 (a known coumarin) | KB (Oral Epidermoid Carcinoma) | 8.63 | [3] |

| Compound 10 (an alkaloid) | KB (Oral Epidermoid Carcinoma) | 2.60 | [4] |

Table 2: Cytotoxic activity of compounds from Toddalia asiatica against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture and Seeding: Cancer cells (e.g., MCF-7, NCI-H187, KB) are cultured in appropriate media and seeded into 96-well plates at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated overnight to allow cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10-20 µL) and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Figure 2: Workflow for the MTT Cytotoxicity Assay.

Antiviral Activity

Extracts from Toddalia asiatica have shown promising antiviral activity, particularly against the influenza virus. This suggests that the constituent compounds, including this compound, may possess antiviral properties that warrant further investigation.

Quantitative Data

A study on a compound extract from Toddalia asiatica demonstrated potent antiviral activity against the Influenza A/PR/8/34 (H1N1) virus. The key findings are summarized in Table 3.

| Extract/Compound | Assay | Virus Strain | EC50 (mg/L) | CC50 (mg/L) | Selectivity Index (SI) | Reference |

| Toddalia asiatica extract | MTS Assay (CPE reduction) | Influenza A (H1N1) | 4.7 | 187.2 | >39.8 | [5] |

| Toddalia asiatica extract | qPCR (viral RNA reduction) | Influenza A (H1N1) | 0.9 | 187.2 | >206 | [5] |

Table 3: Antiviral activity of a Toddalia asiatica extract against Influenza A (H1N1) virus.

Experimental Protocol: Antiviral Assay (CPE Reduction by MTS)

This protocol is based on the methodology for screening antiviral activity against the influenza virus.[5]

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in a suitable medium (e.g., MEM with 10% FBS).

-

Cell Seeding: Confluent monolayers of MDCK cells are prepared in 96-well plates.

-

Virus Infection: The cell monolayers are washed with PBS and then infected with a specific titer of influenza virus (e.g., H1N1).

-

Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the Toddalia asiatica extract or isolated compounds. A virus control (no treatment) and a cell control (no virus, no treatment) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until the cytopathic effect (CPE) in the virus control wells is evident (typically 48-72 hours).

-

MTS Assay: The cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, which is similar to the MTT assay but produces a water-soluble formazan product. The MTS reagent is added to each well, and the plates are incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 490 nm.

-

Data Analysis: The percentage of CPE inhibition is calculated. The 50% effective concentration (EC50) is determined as the concentration of the compound that inhibits the virus-induced CPE by 50%. The 50% cytotoxic concentration (CC50) is determined from parallel experiments on uninfected cells. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Antioxidant Activity

Various extracts of Toddalia asiatica have been shown to possess significant antioxidant activity, which is often attributed to their phenolic and flavonoid content, including coumarins like this compound.

Quantitative Data

Several studies have evaluated the antioxidant potential of Toddalia asiatica extracts using different assays. The IC50 values for the free radical scavenging activity of these extracts are presented in Table 4.

| Extract | Assay | IC50 (µg/mL) | Reference |

| Methanolic leaf extract | DPPH Radical Scavenging | 36 | [6] |

| Ethyl acetate leaf extract | DPPH Radical Scavenging | 605.34 | [7] |

| Ethyl acetate leaf extract | Hydroxyl Radical Scavenging | 694.37 | [7] |

| Ethyl acetate leaf extract | Nitric Oxide Radical Scavenging | 897.83 | [7] |

| Methanolic stem extract | DPPH Radical Scavenging | 49.29 | [8] |

Table 4: Antioxidant activity of various extracts from Toddalia asiatica.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

-

Sample Preparation: Various concentrations of the this compound or plant extract are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is mixed with different concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which is measured as a decrease in absorbance.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.

Figure 3: Principle of the DPPH Radical Scavenging Assay.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and other related coumarins from Toddalia asiatica possess a range of promising pharmacological activities. The anti-inflammatory effects, mediated through the inhibition of the NLRP3 inflammasome, and the cytotoxic activity against various cancer cell lines highlight the therapeutic potential of these compounds. Furthermore, the antiviral and antioxidant properties of extracts from Toddalia asiatica provide a solid foundation for further investigation into the specific contributions of this compound to these effects.

Future research should focus on the following areas:

-

Isolation and Bioactivity of this compound: There is a pressing need for studies that specifically isolate this compound and evaluate its anticancer and antiviral activities to determine its precise IC50 and EC50 values against a broader range of cancer cell lines and viruses.

-

Mechanism of Action Studies: In-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

-

In Vivo Studies: Preclinical in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its potential anti-inflammatory, anticancer, and antiviral applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound and subsequent SAR studies could lead to the development of more potent and selective therapeutic agents.

References

- 1. japsonline.com [japsonline.com]

- 2. Asiaticasics A-O, structurally intriguing coumarins from Toddalia asiatica with potential inflammatory inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Identification of antiviral activity of Toddalia asiatica against influenza type A virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antioxidant and antihyperlipidemic activities of Toddalia asiatica (L) Lam. leaves in Triton WR-1339 and high fat diet induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

ent-Toddalolactone: A Comprehensive Technical Guide for Researchers

An In-depth Examination of a Promising Prenylated Coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a naturally occurring prenylated coumarin isolated from plants of the Toddalia genus, has emerged as a compound of significant interest within the scientific community. As a member of the coumarin family, it shares the characteristic benzopyran-2-one core structure, but is distinguished by a unique prenyl-derived side chain. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this promising natural product.

Introduction

Coumarins are a large and diverse class of phenolic compounds found in many plants, and they are well-regarded for their wide range of pharmacological activities. A particularly interesting subclass is the prenylated coumarins, which are characterized by the presence of one or more isoprenoid units attached to the coumarin scaffold. This prenyl moiety often enhances the biological efficacy and modulates the pharmacokinetic properties of the parent compound.

This compound is a stereoisomer of toddalolactone, another prenylated coumarin. It is primarily isolated from Toddalia asiatica, a plant with a long history of use in traditional medicine.[1] Initial studies have indicated that this compound possesses noteworthy anti-inflammatory and anticancer properties, positioning it as a compelling candidate for further investigation and potential therapeutic development. This guide will delve into the technical details of its chemical structure, biological targets, and the experimental methodologies used to elucidate its properties.

Chemical and Physical Properties

This compound is a structurally complex molecule with the IUPAC name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₂₀O₆ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 1570054-19-1 |

| Appearance | Not reported |

| Solubility | Data not available |

| Purity (typical) | >98% (HPLC) |

Table 1: Chemical and Physical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. While comprehensive, publicly available datasets with full peak assignments are limited, the following provides an overview of the expected spectral characteristics.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the coumarin core protons, methoxy groups, and the protons of the dihydroxy-methylbutyl side chain. A publicly available ¹H NMR spectrum can be found, though detailed assignments are not provided.[2]

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon of the lactone, the aromatic carbons of the benzopyran ring, the methoxy carbons, and the carbons of the aliphatic side chain.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1720 (strong) | C=O stretching (lactone) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1200-1000 | C-O stretching (ethers, alcohols) |

Table 2: Predicted Infrared Absorption Bands for this compound

2.1.3. Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the prenyl side chain and fragmentation of the coumarin core, providing further structural information.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, primarily in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Activity